PBRM1 Bromodomain Inhibition Potency
The target compound demonstrates a distinct and quantifiable interaction with the PBRM1 bromodomain 2, a target of interest in cancer epigenetics. It exhibits a binding affinity (Ki) of 77 nM, which is significantly more potent than the affinity observed for the related compound 2,3-Dibromo-4,6-dimethylpyridine, which shows a much weaker Kd of >8,400 nM for the same domain, representing a difference of over 100-fold [1]. This highlights that the full trimethyl substitution pattern on the pyridine ring is critical for high-affinity engagement with this specific bromodomain.
| Evidence Dimension | Binding affinity for PBRM1 bromodomain 2 |
|---|---|
| Target Compound Data | Ki = 77 nM |
| Comparator Or Baseline | 2,3-Dibromo-4,6-dimethylpyridine: Kd = 8,400 nM |
| Quantified Difference | Approximately 109-fold higher affinity for the target compound |
| Conditions | BROMOscan assay platform; human PBRM1 bromodomain 2 (residues S178 to E291) |
Why This Matters
This >100-fold difference in binding affinity dictates that the target compound is a significantly more potent and suitable starting point for developing chemical probes targeting PBRM1, whereas the dimethyl analog would likely be an ineffective tool.
- [1] BindingDB. Entry BDBM50256397 for CHEMBL4088466 (Target Compound) and Entry BDBM50628867 for CHEMBL5402159 (Analog). View Source
